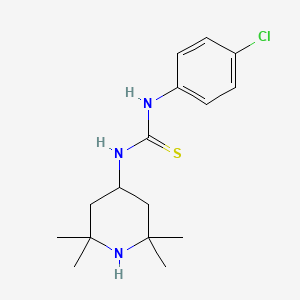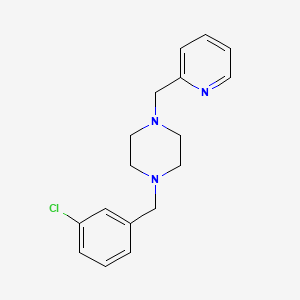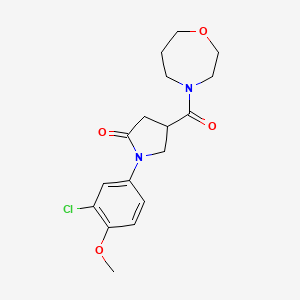![molecular formula C20H27N3O2 B5615308 4-(2-methoxyphenyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5615308.png)
4-(2-methoxyphenyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methoxyphenyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been studied for its pharmacological properties.
作用機序
The mechanism of action of 4-(2-methoxyphenyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. For example, it has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-methoxyphenyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine have been studied extensively. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and alleviate pain. It has also been investigated for its effects on neurotransmitter systems in the brain, which may have implications for the treatment of neurological disorders.
実験室実験の利点と制限
The advantages of using 4-(2-methoxyphenyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine in lab experiments include its potential therapeutic applications and its well-established synthesis method. However, the limitations include the lack of a clear understanding of its mechanism of action and the need for further research to establish its safety and efficacy.
将来の方向性
There are several future directions for research on 4-(2-methoxyphenyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine. These include:
1. Further investigation of its mechanism of action and signaling pathways involved in its pharmacological effects.
2. Clinical trials to establish its safety and efficacy as a therapeutic agent for cancer, inflammation, and neurological disorders.
3. Development of new synthetic methods to improve the yield and purity of the compound.
4. Investigation of its potential as a lead compound for the development of new drugs with improved pharmacological properties.
5. Exploration of its potential as a tool for studying the role of various signaling pathways in disease progression and treatment.
合成法
The synthesis of 4-(2-methoxyphenyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine involves a multi-step process. The starting materials for the synthesis are 2-methoxybenzaldehyde, 5-methyl-1-propyl-1H-pyrazole-4-carboxylic acid, and piperidine. The reaction proceeds through a series of steps, including condensation, reduction, and cyclization, to yield the final product.
科学的研究の応用
The scientific research on 4-(2-methoxyphenyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine has focused on its potential therapeutic applications. This compound has been studied for its anticancer, anti-inflammatory, and analgesic properties. It has also been investigated for its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
[4-(2-methoxyphenyl)piperidin-1-yl]-(5-methyl-1-propylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-4-11-23-15(2)18(14-21-23)20(24)22-12-9-16(10-13-22)17-7-5-6-8-19(17)25-3/h5-8,14,16H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABIRJZUSDNQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)N2CCC(CC2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyphenyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5615225.png)
![(4aR*,8aR*)-2-acetyl-7-{[2-(butylthio)pyrimidin-5-yl]methyl}octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5615229.png)
![6-fluoro-2-{[(2-pyridin-3-ylethyl)amino]methyl}quinolin-4-ol](/img/structure/B5615230.png)
![N-benzyl-2-(2,5-dioxo-1-imidazolidinyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5615246.png)
![1-[(3-fluorophenoxy)acetyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5615247.png)
![N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B5615254.png)

![5-[3-(piperidin-1-ylcarbonyl)phenyl]-2-furamide](/img/structure/B5615259.png)
![(1S*,3R*)-N~1~-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}-N~3~,N~3~,1,2,2-pentamethyl-1,3-cyclopentanedicarboxamide](/img/structure/B5615261.png)
![[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol](/img/structure/B5615262.png)

![N-(2-fluorophenyl)-3-{[(3-phenylpropanoyl)amino]methyl}piperidine-1-carboxamide](/img/structure/B5615279.png)
![(4R)-N,N-diethyl-1-methyl-4-({[(2-methylphenyl)thio]acetyl}amino)-L-prolinamide](/img/structure/B5615292.png)
